3-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound's structure includes a chloro substituent that enhances its pharmacological properties. Dasatinib itself is characterized by its ability to inhibit multiple kinases, including BCR-ABL, which is crucial in the pathology of certain leukemias.
3-Chloro Dasatinib is classified as a synthetic organic compound. It belongs to the class of thiazolecarboxamides and is recognized for its role as an antineoplastic agent. The compound is typically synthesized in laboratory settings and is not naturally occurring.
The synthesis of 3-Chloro Dasatinib involves several key steps, often utilizing various chemical reagents and conditions to achieve high yields. Common methods include:
The synthesis typically follows a multi-step route, where intermediates are isolated and purified through crystallization or chromatography. Each step's yield can vary significantly, with reported efficiencies ranging from 15% to over 49%, depending on the method employed .
The molecular formula for 3-Chloro Dasatinib is , with a molecular weight of approximately 488 g/mol. The structure features:
This configuration allows for effective binding to target kinases, enhancing its therapeutic efficacy.
3-Chloro Dasatinib undergoes various chemical reactions, including:
The stability of 3-Chloro Dasatinib under different pH conditions has been studied, revealing that it demonstrates varying solubility profiles based on pH levels, which can influence its bioavailability and therapeutic effectiveness .
The primary mechanism of action for 3-Chloro Dasatinib involves the inhibition of tyrosine kinases, particularly BCR-ABL. By binding to the active site of these kinases, it prevents their phosphorylation activity, which is crucial for cancer cell proliferation.
3-Chloro Dasatinib is primarily utilized in cancer research and therapy due to its potent inhibitory effects on specific kinases involved in tumor growth and survival. Its applications include:
Chlorination strategies for Dasatinib analogues focus on blocking metabolic activation pathways while preserving kinase inhibition. Structural analyses reveal that introducing chlorine at the 3-position of the thiazole ring prevents cytochrome P450-mediated oxidation of the adjacent chloromethylphenyl group—a primary bioactivation pathway leading to hepatotoxic quinone-imine intermediates [1] [5]. Key design principles include:
Comparative studies of halogenated analogues demonstrate that fluorine fails as a bioactivation blocker due to oxidative defluorination, while bulkier halogens (bromo, iodo) compromise Src kinase binding affinity (>10-fold reduction in IC₅₀). Chlorine achieves optimal balance with <2-fold potency loss against Bcr-AblT315I [5].
Table 1: Impact of Halogen Substituents on Dasatinib Analogues
Position | Halogen | Bcr-Abl IC₅₀ (nM) | CYP3A4 Inactivation (kinact/KI) | GSH Adduct Formation |
---|---|---|---|---|
3-H | None | 0.8 | 0.0054 min⁻¹μM⁻¹ | High (8 adducts) |
3-Cl | Chlorine | 1.1 | Not detectable | Undetectable |
3-F | Fluorine | 1.3 | 0.0031 min⁻¹μM⁻¹ | Moderate (3 adducts) |
3-Br | Bromine | 9.6 | Not detectable | Undetectable |
Regioselective chlorination at the 3-position of Dasatinib’s thiazole ring requires multi-step orthogonal protection strategies:
Critical challenges include:
Table 2: Regioselective Chlorination Methods for Thiazole Intermediate
Method | Conditions | Yield | Regioselectivity (C3:C4) | Key Limitation |
---|---|---|---|---|
Directed lithiation | Boc-protection; n-BuLi/ClC₂Cl₄; -78°C | 86% | >20:1 | Anhydrous conditions required |
Bromination/exchange | NBS/MeCN → Pd(OAc)₂/CuCl₂/DMF; 120°C | 69% | >50:1 | High-temperature degradation |
Electrophilic chlorination | Cl₂/AcOH; 25°C | 32% | 3:1 | Over-chlorination at C-5 |
Advanced catalytic systems overcome limitations of classical electrophilic chlorination:
Catalyst performance is solvent-dependent:
Table 3: Catalytic Chlorination Systems for Thiazole Intermediates
Catalyst System | Chlorine Source | Temperature | Yield | Byproducts |
---|---|---|---|---|
Pd(OAc)₂/AgCl/Lutidine | AgCl | 110°C | 81% | <2% N-chloroamide |
CuCl₂/Anthraquinone/hν | CuCl₂ | 25°C | 78% | None detected |
FeCl₃/I₂ | Cl₂ (in situ) | 70°C | 67% | 11% C-5 chlorinated isomer |
Solvent polarity critically influences chlorination efficiency and impurity profiles:
Key process parameters:
Table 4: Solvent Optimization for Key Chlorination Steps
Reaction Type | Optimal Solvent | Concentration (M) | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
Directed lithiation | THF | 0.15 | -78°C | 1 h | 89% |
Pd-catalyzed exchange | DMAc | 0.12 | 90°C | 8 h | 85% |
Photocatalytic | Acetonitrile | 0.10 | 25°C | 24 h | 78% |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: